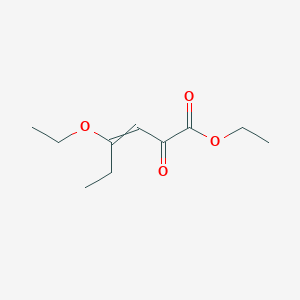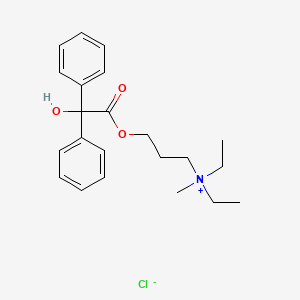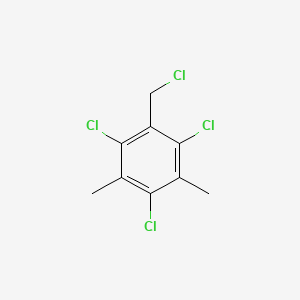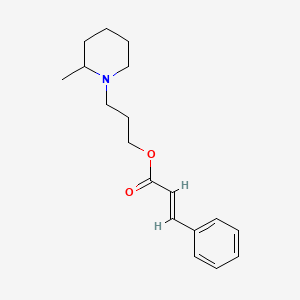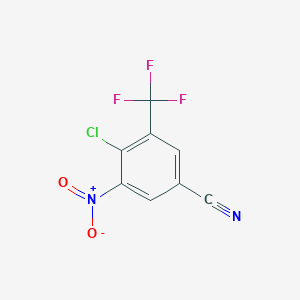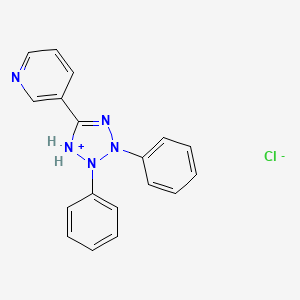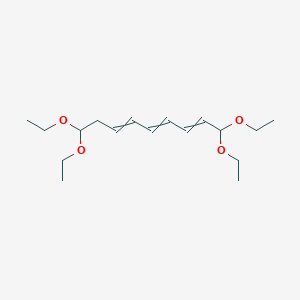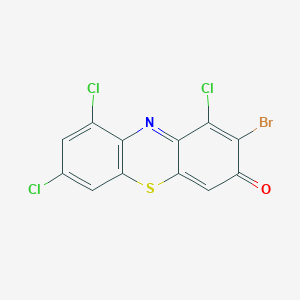![molecular formula C29H27AsSi B14509043 {[Methyl(diphenyl)silyl]ethynyl}bis(4-methylphenyl)arsane CAS No. 63495-02-3](/img/structure/B14509043.png)
{[Methyl(diphenyl)silyl]ethynyl}bis(4-methylphenyl)arsane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[Methyl(diphenyl)silyl]ethynyl}bis(4-methylphenyl)arsane is a complex organoarsenic compound with a unique structure that combines silicon, arsenic, and aromatic groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {[Methyl(diphenyl)silyl]ethynyl}bis(4-methylphenyl)arsane typically involves the reaction of methyl(diphenyl)silylacetylene with bis(4-methylphenyl)arsenic chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is often heated to facilitate the formation of the desired product, followed by purification using techniques such as column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic and reactive nature of arsenic compounds.
化学反应分析
Types of Reactions
{[Methyl(diphenyl)silyl]ethynyl}bis(4-methylphenyl)arsane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides and other by-products.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different functional groups.
Reduction: The arsenic center can be reduced to form lower oxidation state arsenic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .
科学研究应用
Chemistry: It can be used as a precursor for the synthesis of more complex organoarsenic compounds.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine: While not extensively studied, its potential bioactivity could be explored for therapeutic applications, particularly in targeting specific molecular pathways.
作用机制
The mechanism of action of {[Methyl(diphenyl)silyl]ethynyl}bis(4-methylphenyl)arsane is not well-documented. its effects are likely mediated through interactions with cellular components, potentially disrupting normal cellular functions. The molecular targets and pathways involved would depend on the specific context in which the compound is used, such as its interaction with enzymes or other proteins .
相似化合物的比较
Similar Compounds
Triphenylarsine: Another organoarsenic compound with three phenyl groups attached to arsenic.
Diphenylmethylarsine: Similar structure but with a methyl group instead of the silyl group.
Phenylarsine oxide: Contains an arsenic-oxygen bond and is used in various chemical applications.
Uniqueness
{[Methyl(diphenyl)silyl]ethynyl}bis(4-methylphenyl)arsane is unique due to the presence of both silicon and arsenic in its structure, which imparts distinct chemical properties and potential reactivity. This combination is not commonly found in other organoarsenic compounds, making it a subject of interest for further research and development .
属性
CAS 编号 |
63495-02-3 |
|---|---|
分子式 |
C29H27AsSi |
分子量 |
478.5 g/mol |
IUPAC 名称 |
2-[methyl(diphenyl)silyl]ethynyl-bis(4-methylphenyl)arsane |
InChI |
InChI=1S/C29H27AsSi/c1-24-14-18-26(19-15-24)30(27-20-16-25(2)17-21-27)22-23-31(3,28-10-6-4-7-11-28)29-12-8-5-9-13-29/h4-21H,1-3H3 |
InChI 键 |
JEJNHRULGHKBID-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)[As](C#C[Si](C)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


